molecular formula C16H20FN3O2 B10864427 (4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10864427
M. Wt: 305.35 g/mol
InChI Key: PPPIZLFHTWZDHP-UHFFFAOYSA-N
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Description

(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxyethylamino group, and a propyl group attached to a pyrazolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions One common method includes the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the pyrazolone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The carbonyl group in the pyrazolone ring can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an anti-inflammatory and analgesic compound.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and pain management.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-chlorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-bromophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-methylphenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one lies in its fluorophenyl group, which imparts distinct electronic properties compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H20FN3O2

Molecular Weight

305.35 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H20FN3O2/c1-3-4-14-15(11(2)18-9-10-21)16(22)20(19-14)13-7-5-12(17)6-8-13/h5-8,19,21H,3-4,9-10H2,1-2H3

InChI Key

PPPIZLFHTWZDHP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCO)C

Origin of Product

United States

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